

3-Methylbenzofuran-2-carboxylic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylbenzofuran-2-carboxylic acid

Cat. No.: B144128

[Get Quote](#)

An In-depth Technical Guide: Physicochemical Characterization of **3-Methylbenzofuran-2-carboxylic acid**: Melting and Boiling Point Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the melting and boiling points of **3-Methylbenzofuran-2-carboxylic acid** (CAS No. 24673-56-1), a key heterocyclic building block in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anticancer agents, making a thorough understanding of its fundamental physicochemical properties critical for its synthesis, purification, and application in drug development workflows. [1][2][3] This document consolidates available data, outlines detailed experimental protocols for accurate measurement, discusses factors that influence these properties, and provides essential safety and handling information. The reported melting point for this compound is in the range of 192-197 °C.[4][5] A boiling point is not reported, likely due to thermal decomposition at atmospheric pressure, a common characteristic for compounds of this nature.

Introduction: Significance in Medicinal Chemistry

3-Methylbenzofuran-2-carboxylic acid is an aromatic heterocyclic compound that serves as a valuable scaffold in the synthesis of more complex molecules. The benzofuran moiety is a privileged structure in drug discovery, and its derivatives are explored for a wide range of

biological activities. Notably, amides and other derivatives of 3-methyl-benzofuran-2-carboxylic acid have been designed and synthesized as potential anticancer agents, showing activity against lung and breast cancer cell lines.^[1] The physical properties of this starting material, such as melting point, are not merely data points; they are critical indicators of purity and identity, directly impacting the success of subsequent synthetic steps and the integrity of biological screening data.

Core Physicochemical Properties

A summary of the key physical and chemical properties of **3-Methylbenzofuran-2-carboxylic acid** is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	24673-56-1	[4][5][6]
Molecular Formula	C ₁₀ H ₈ O ₃	[5][6]
Molecular Weight	176.17 g/mol	[5]
Appearance	Beige to yellow solid powder	[4][7][8]
Melting Point	192 - 197 °C	[4][5]
Boiling Point	Not available (Decomposes)	[4][5]
Purity (Typical)	>95%	[4]

In-Depth Analysis of Thermal Properties

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow range, typically less than 2°C.^[9] The reported melting range for **3-Methylbenzofuran-2-carboxylic acid** is 192-197 °C.^{[4][5]}

- Indicator of Purity: This relatively broad range is typical for commercially available reagents and suggests the presence of minor impurities. Impurities disrupt the crystal lattice of the

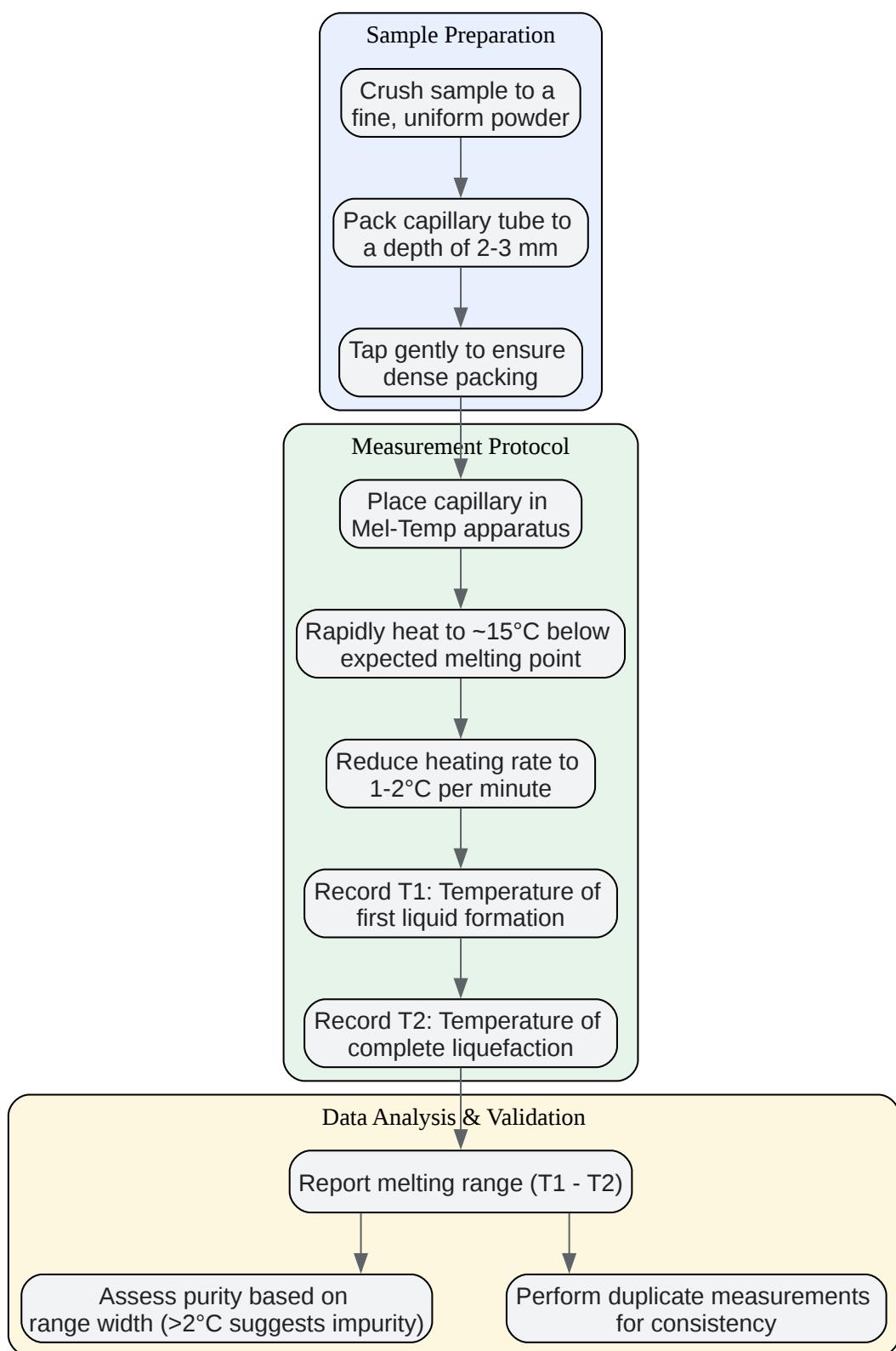
solid, which requires less energy to break apart, resulting in both a depression of the melting point and a broadening of the melting range.^[9] Researchers synthesizing this compound should aim for a narrower melting range as an indicator of successful purification.

- Identity Confirmation: The melting point is a reliable, albeit not definitive, characteristic for compound identification. A mixed melting point analysis, where the sample is mixed with an authentic standard, can be used for confirmation. If no depression in the melting point is observed, the two samples are likely identical.^[9]

Boiling Point

Standard chemical databases do not list a boiling point for **3-Methylbenzofuran-2-carboxylic acid**.^{[4][5]} This is not an omission but rather an indication of the compound's thermal instability.

- Causality of Thermal Decomposition: Carboxylic acids, particularly aromatic ones with high molecular weights, often have extremely high boiling points due to strong intermolecular hydrogen bonding. The energy required to overcome these forces and vaporize the compound at atmospheric pressure is often greater than the energy required to break covalent bonds within the molecule, leading to decomposition (e.g., decarboxylation) before the boiling point is reached. The high melting point of this compound further suggests strong crystal lattice forces, which correlates with a high theoretical boiling point.


Experimental Determination of Melting Point

Accurate determination of the melting point is a fundamental skill in a chemistry laboratory. The following protocol outlines a validated method using a modern digital apparatus.

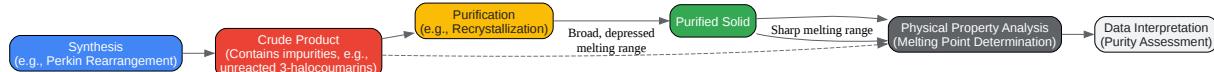
Principle

A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperatures at which the first visible drop of liquid appears (T_1) and at which the last crystal melts (T_2) are recorded. The melting range is reported as $T_1 - T_2$.

Workflow for Accurate Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for precise melting point determination.


Detailed Step-by-Step Protocol

- Sample Preparation:
 - Place a small amount of **3-Methylbenzofuran-2-carboxylic acid** on a watch glass.
 - Using a spatula, crush the beige solid into a fine, uniform powder. This ensures efficient heat transfer.^[9]
 - Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is inside.^[9]
 - Invert the tube and tap it gently on the benchtop to pack the sample tightly into the sealed end.
- Instrument Setup and Measurement:
 - Ensure the heating block of the Mel-Temp or similar apparatus is at least 20°C below the expected melting point of 192°C.^[9]
 - Insert the packed capillary tube into the sample holder.
 - Turn on the apparatus and set a rapid heating rate to quickly approach the expected melting range.
 - Approximately 15-20°C below the anticipated start of melting, reduce the heating rate to a slow 1-2°C per minute. This slow rate is critical for allowing the sample and thermometer to be in thermal equilibrium, ensuring an accurate reading.
 - Observe the sample closely through the magnifying lens.
 - Record the temperature (T_1) when the first droplet of liquid is visible.
 - Continue heating and record the temperature (T_2) when the last solid crystal disappears.
- Reporting and Interpretation:
 - The result should be reported as a range: $T_1 - T_2$.

- A pure sample will exhibit a sharp range (e.g., 195-196°C), while an impure sample will show a depressed and broader range (e.g., 188-193°C).
- For rigor, the determination should be repeated at least once to ensure reproducibility.

Synthesis, Purity, and Property Interdependence

The measured physical properties of a compound are intrinsically linked to its synthetic origin and subsequent purification.

[Click to download full resolution via product page](#)

Caption: Interdependence of synthesis, purity, and physical properties.

3-Methylbenzofuran-2-carboxylic acid is often synthesized via the Perkin rearrangement of a corresponding 3-halocoumarin in the presence of a base.[2] Potential impurities can include unreacted starting materials or side-products from this rearrangement. Effective purification, typically by recrystallization, is necessary to remove these impurities. The melting point serves as a direct and rapid validation of purification efficacy. A sharp melting range close to the literature value indicates high purity, which is essential before using the compound in sensitive applications like drug synthesis.[1][2]

Safety and Handling

As a laboratory chemical, proper handling of **3-Methylbenzofuran-2-carboxylic acid** is mandatory to ensure user safety.

- Hazards Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[6][7][10] The toxicological properties have not been fully investigated.[7]

- Recommended Handling Procedures:
 - Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.[7]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]
 - Avoid generating dust.[7]
 - Wash hands thoroughly after handling.[7]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[4][7]
 - Keep the container tightly closed to prevent moisture absorption and contamination.[7]

Conclusion

3-Methylbenzofuran-2-carboxylic acid is a crucial intermediate in synthetic and medicinal chemistry. Its primary identifying physical property is a melting point in the range of 192-197 °C. The absence of a reported boiling point is due to its propensity for thermal decomposition at elevated temperatures. For researchers and drug development professionals, the melting point serves as an indispensable tool for confirming the identity and assessing the purity of the material. Adherence to the rigorous experimental protocol detailed in this guide will ensure the generation of accurate and reliable data, thereby upholding the integrity of subsequent research and development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-Methylbenzofuran-2-carboxylic acid - High purity | EN [georganics.sk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 3-Methylbenzofuran-2-carboxylic acid | 24673-56-1 [sigmaaldrich.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. aksci.com [aksci.com]
- To cite this document: BenchChem. [3-Methylbenzofuran-2-carboxylic acid melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144128#3-methylbenzofuran-2-carboxylic-acid-melting-point-and-boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com